

# A Technical Guide to the Preclinical Evaluation of Enarodustat in Renal Anemia Models

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## Compound of Interest

Compound Name: *Enarodustat*

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Audience: Researchers, Scientists, and Drug Development Professionals

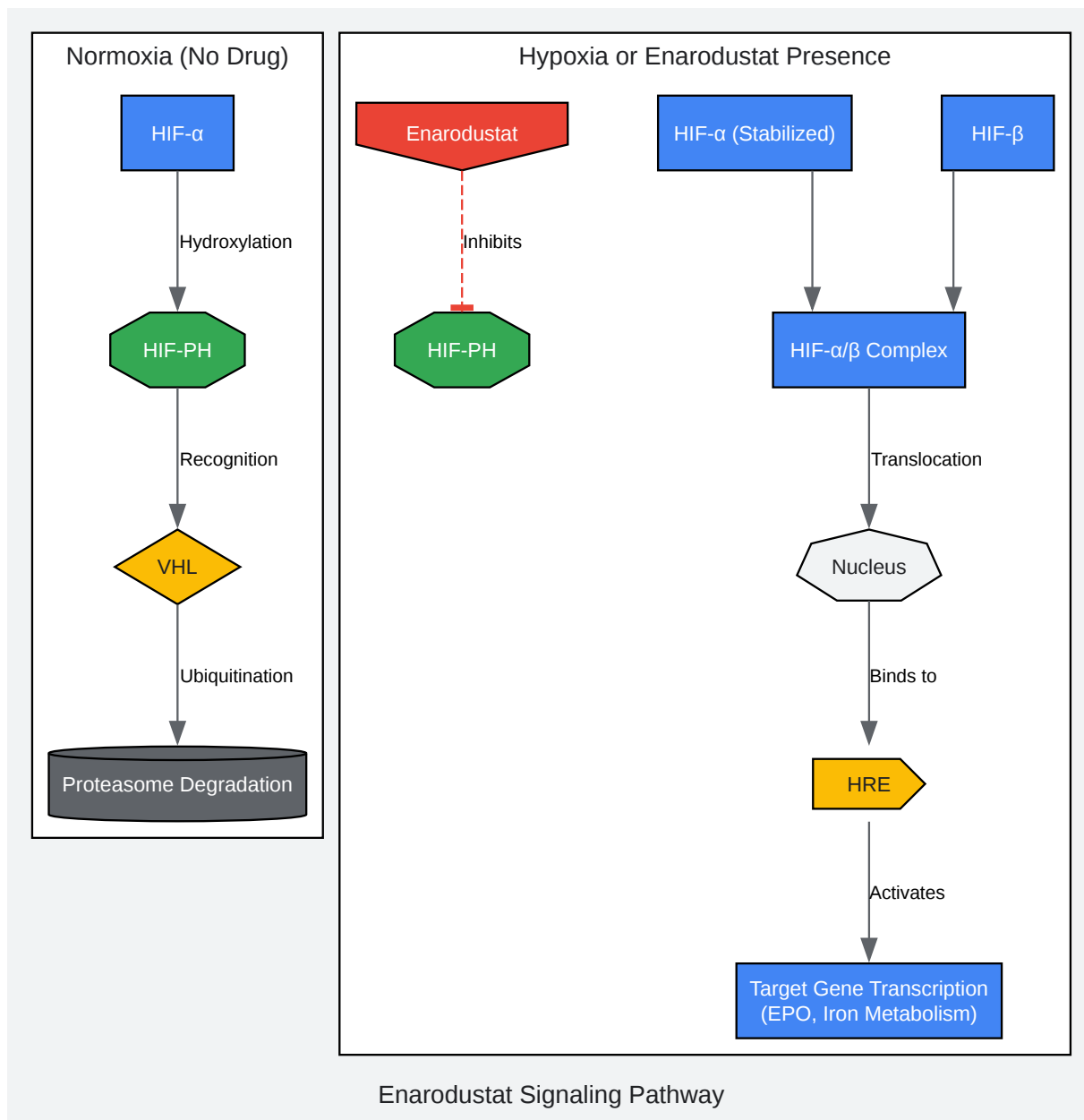
## Executive Summary

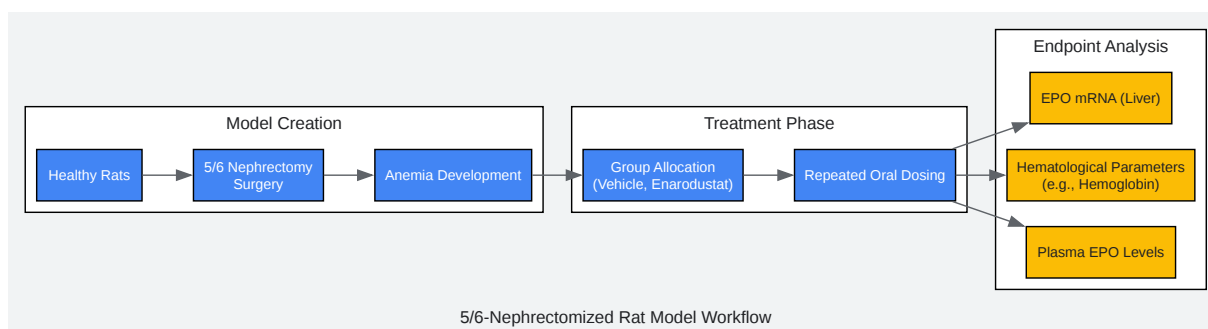
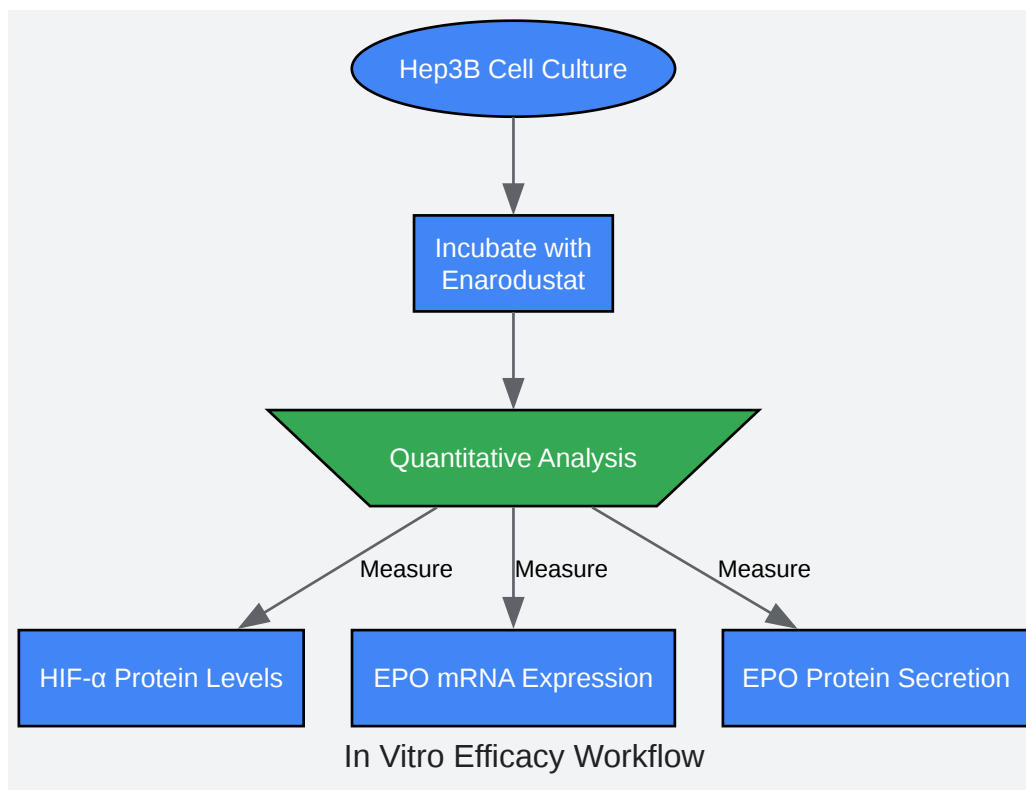
Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of erythropoietin (EPO) and disordered iron homeostasis. [1] **Enarodustat** (JTZ-951) is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), representing a novel therapeutic class for treating renal anemia. [2][3] By inhibiting HIF-PH enzymes, **Enarodustat** mimics the body's natural response to hypoxia, leading to the stabilization of HIF- $\alpha$  and subsequent transcription of HIF-responsive genes, including EPO and genes involved in iron metabolism. [4][5] This document provides a comprehensive technical overview of the pivotal preclinical studies that have characterized the mechanism, efficacy, and safety profile of **Enarodustat** in various in vitro and in vivo models of renal anemia.

## Core Mechanism of Action: HIF-PH Inhibition

Under normal oxygen (normoxic) conditions, HIF- $\alpha$  subunits are hydroxylated by HIF-PH enzymes, which flags them for ubiquitination by the von Hippel-Lindau (VHL) protein complex and subsequent degradation by the proteasome. [4] **Enarodustat** inhibits the HIF-PH enzymes, preventing this degradation. [4] Consequently, HIF- $\alpha$  stabilizes, translocates to the nucleus, and dimerizes with HIF- $\beta$ . [4] This HIF complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription. [4] This process stimulates

endogenous EPO production and improves iron utilization, addressing the primary drivers of renal anemia.<sup>[1][4][6]</sup>





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